4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Overview
Description
4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2,3-dimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrano[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrano[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chlorobenzylthio group: This is achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide.
Functionalization with dimethoxyphenyl and carbonitrile groups: These groups are introduced through specific substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, thiols.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The unique combination of functional groups in 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the dimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-(2,3-dimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-30-16-9-5-7-13(19(16)31-2)17-14(10-25)21(27)32-22-18(17)20(26)28-23(29-22)33-11-12-6-3-4-8-15(12)24/h3-9,17H,11,27H2,1-2H3,(H2,26,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHHXYPZDXGQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(OC3=NC(=NC(=C23)N)SCC4=CC=CC=C4Cl)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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